

Application Notes and Protocols for Oral Administration of AZD5153 to Mice

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Compound of Interest					
Compound Name:	AZD5153 6-Hydroxy-2-naphthoic				
	acid				
Cat. No.:	B605767	Get Quote			

These application notes provide detailed protocols and supporting data for the oral administration of AZD5153, a potent and selective bivalent bromodomain and extraterminal (BET) inhibitor, to mice in preclinical cancer models. This document is intended for researchers, scientists, and drug development professionals.

Introduction

AZD5153 is an orally bioavailable inhibitor that uniquely ligates both bromodomains (BD1 and BD2) of the BRD4 protein simultaneously.[1] BRD4 is an epigenetic reader that recruits transcriptional machinery to acetylated chromatin, regulating the expression of key oncogenes such as MYC.[1] By preventing BRD4 from binding to histones, AZD5153 disrupts chromatin remodeling and suppresses the transcription of growth-promoting genes, leading to apoptosis and tumor growth inhibition.[1]

Preclinical studies have demonstrated the in vivo efficacy of orally administered AZD5153 in various xenograft models, including hematologic malignancies, colorectal cancer, and diffuse midline glioma.[2] Developed for oral administration as a cocrystal,[3][4][5] its potent anti-tumor activity makes it a significant compound for preclinical evaluation.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies involving the oral administration of AZD5153 to mice.



Table 1: In Vivo Efficacy of Orally Administered AZD5153 in Mouse Xenograft Models

Tumor Type	Mouse Model	AZD5153 Oral Dose	Dosing Schedule	Outcome	Citation
Colorectal Cancer (HCT116)	Nude Mice	5 mg/kg	Daily for 3 weeks	Significantly reduced tumor volume	
Acute Myeloid Leukemia (AML)	Xenograft Model	3.6 or 5 mg/kg	Daily	Tumor stasis or regression	
Multiple Myeloma (MM)	Xenograft Model	3.6 or 5 mg/kg	Daily	Tumor stasis or regression	[6]
Diffuse Large B-cell Lymphoma (DLBCL)	Xenograft Model	3.6 or 5 mg/kg	Daily	Tumor stasis or regression	[6]
Diffuse Midline Glioma (SF8628)	Pons- implanted Mice	50 mg/kg	Daily for 2 weeks	Inhibited tumor growth, extended survival	[2]

Note: One study reported efficacy using a 3 mg/kg daily intraperitoneal (I.P.) injection of a lipid nanoemulsion formulation in a hepatocellular carcinoma (HCC) model.[7][8] While not an oral administration, this data is relevant for alternative delivery strategies.

Table 2: Pharmacokinetic and Pharmacodynamic Parameters



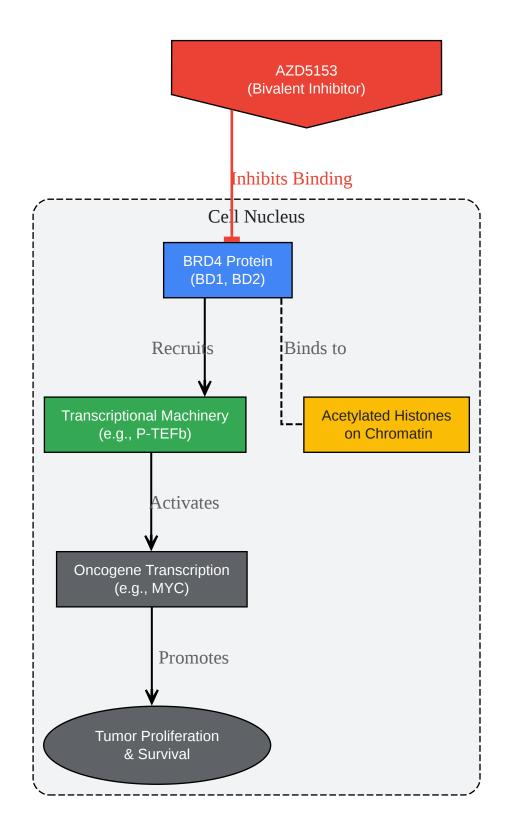
Parameter	Species	Value	Notes	Citation
Pharmacodynam ic Marker	Human	Upregulation of HEXIM1	A key biomarker demonstrating peripheral target engagement.	[1][3][9]
Pharmacodynam ic Marker	Human / Mouse	Downregulation of MYC	A primary downstream target of BRD4 inhibition.	[1]
Pharmacokinetic s	Human	Dose-dependent	Minimal accumulation observed with repeat dosing.	[3][9]
PK/PD Correlation	Mouse / Human	Mouse doses of 0.038-0.075 mg/kg	Correlated with human clinical exposures (10-15 mg) for exceeding biomarker thresholds (HEXIM1, HRR IC50). Note these are not the therapeutic doses for tumor regression.	[3][4]

Detailed pharmacokinetic parameters for AZD5153 in mice (e.g., Cmax, Tmax, AUC) are not readily available in the cited literature. Researchers should consider conducting a PK study as part of their experimental design to establish the optimal dosing regimen for their specific model.

Signaling Pathway



AZD5153 acts by inhibiting the function of the BRD4 protein, a key regulator of gene transcription.



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Caption: Mechanism of action of AZD5153 in the cell nucleus.

Experimental Protocols

Protocol 1: Preparation of AZD5153 Formulation for Oral Gavage

AZD5153 is a hydrophobic compound. A standard suspension can be prepared for oral gavage. As an alternative, a lipid nanoemulsion formulation has also been successfully used in preclinical studies.[7] This protocol details the preparation of a standard suspension.

Materials:

- AZD5153 powder
- Vehicle components:
 - Carboxymethylcellulose sodium (CMC-Na)
 - Tween-80 (Polysorbate 80)
 - Sterile, purified water or saline
- Analytical balance
- Sterile containers (e.g., conical tubes)
- Magnetic stirrer and stir bar or homogenizer/sonicator

Procedure:

- Calculate Required Amounts: Determine the total volume of formulation needed based on the number of mice, their average weight, the dose (e.g., 5 mg/kg), and the dosing volume (typically 10 mL/kg). Calculate the required mass of AZD5153 and vehicle components.
 - Example Calculation for a 10 mL batch at 0.5 mg/mL (for a 5 mg/kg dose at 10 mL/kg):
 - AZD5153: 5 mg



- CMC-Na (for 0.5% solution): 50 mg (0.05 g)
- Tween-80 (for 0.1% solution): 10 μL (0.01 mL)
- Purified Water: q.s. to 10 mL
- Prepare the Vehicle (0.5% CMC-Na, 0.1% Tween-80): a. In a sterile container, add the calculated amount of CMC-Na to approximately 90% of the final required volume of sterile water. b. Stir continuously with a magnetic stirrer until the CMC-Na is fully dissolved. This may require stirring for an extended period. c. Add the calculated amount of Tween-80 and mix thoroughly. d. Adjust the final volume to 100% with sterile water.
- Prepare the AZD5153 Suspension: a. Accurately weigh the calculated amount of AZD5153 powder into a separate sterile vessel. b. Add a small volume of the prepared vehicle to the AZD5153 powder to create a paste. This helps wet the powder and prevent clumping. c. Gradually add the remaining vehicle to the paste while continuously mixing (e.g., vortexing or stirring). d. For a uniform and fine particle suspension, use a sonicator or homogenizer.
- Storage and Use: a. Store the suspension at 2-8°C, protected from light. b. Before each use, allow the suspension to reach room temperature and vortex vigorously for at least 30-60 seconds to ensure homogeneity and accurate dosing. Prepare fresh formulation as required by the stability of the compound in the vehicle.

Protocol 2: Oral Gavage Administration Procedure in Mice

All animal procedures must be approved by the institution's Animal Care and Use Committee (ACUC) and performed by trained personnel.

Materials:

- Prepared AZD5153 formulation
- Appropriately sized syringes (e.g., 1 mL)
- Sterile, ball-tipped gavage needles (e.g., 20-gauge for an adult mouse)



- Animal scale
- Personal Protective Equipment (PPE)

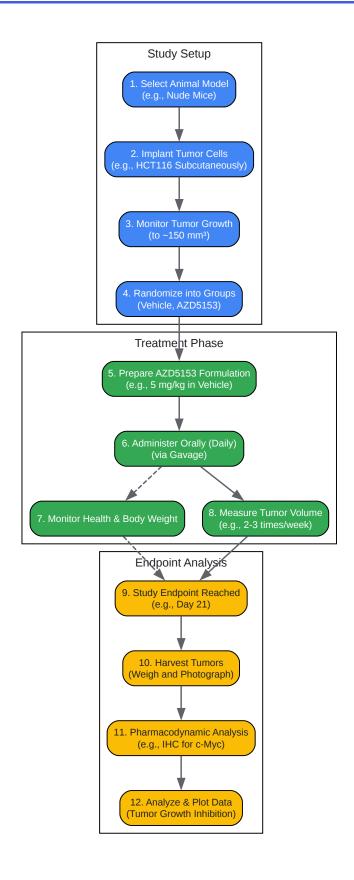
Procedure:

- Dose Calculation: Weigh each mouse accurately immediately before dosing. Calculate the specific volume of the AZD5153 formulation to administer based on the mouse's body weight (e.g., for a 20g mouse at 10 mL/kg, the volume is 0.2 mL).
- Animal Restraint: Restrain the mouse firmly by scruffing the neck and back to immobilize the head and prevent movement. The body should be held securely with the head and neck extended in a straight line.
- Needle Insertion: a. Vigorously vortex the AZD5153 suspension and draw up the calculated volume into the syringe. b. Gently insert the gavage needle into the side of the mouth (in the diastema, the gap behind the incisors). c. Advance the needle along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle reaches the pharynx. d. Advance the needle smoothly and without resistance into the esophagus and down to the stomach. If resistance is met or the animal coughs, withdraw immediately and reposition.
- Dose Administration: Once the needle is correctly positioned, slowly depress the syringe plunger over 2-3 seconds to deliver the formulation.
- Withdrawal and Monitoring: a. After administration, gently and slowly withdraw the gavage needle. b. Return the mouse to its cage and monitor it for at least 10 minutes for any signs of distress, such as difficulty breathing or lethargy. Continue monitoring daily.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo efficacy study using oral administration of AZD5153.





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Caption: General workflow for a preclinical xenograft study with AZD5153.



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